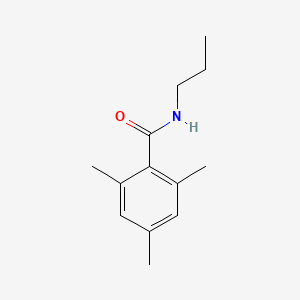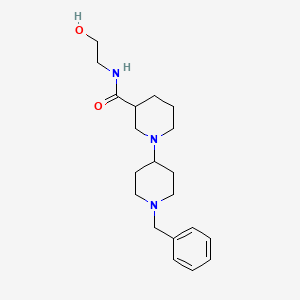![molecular formula C15H11ClN2O2 B5343249 5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antiviral, and anticancer properties. This compound has also been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has been used in various studies to investigate the role of these enzymes in different physiological processes.
Mechanism of Action
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole exerts its biological effects through the inhibition of various enzymes. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the regulation of cholinergic neurotransmission. This compound has also been found to inhibit the activity of several other enzymes, including tyrosinase and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. This compound has also been found to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Advantages and Limitations for Lab Experiments
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields. This compound is also soluble in various solvents, which makes it easy to use in different experiments. However, this compound has some limitations for lab experiments. It has been found to be toxic to some cells at high concentrations, which limits its use in some experiments. This compound also has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One direction is to investigate the potential use of this compound as an antimicrobial and antiviral agent. Another direction is to investigate the potential use of this compound as an anticancer agent. Further studies are also needed to investigate the mechanism of action of this compound and its effects on different physiological processes. Finally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with similar or improved biological activities.
Synthesis Methods
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3-chlorobenzyl chloride with phenyl hydrazine, followed by the reaction of the resulting intermediate with cyanogen bromide. Another method involves the reaction of 3-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with phenyl hydrazine. Both methods result in the formation of this compound with high yields.
properties
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-7-4-8-13(9-12)19-10-14-17-15(18-20-14)11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAZGYXLBFYWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5343171.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)
![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)

![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)

![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)
